

Preliminary Studies on Apigenin 5-O-neohesperidoside: A Technical Guide

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Compound of Interest

Compound Name: *Apigenin 5-O-neohesperidoside*

Cat. No.: *B1153349*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, a flavonoid glycoside, is a natural bioactive compound found in various plant species. It is also known by its synonyms Rhoifolin and Camellianin B. This technical guide provides a comprehensive overview of the preliminary studies on **Apigenin 5-O-neohesperidoside**, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

Apigenin 5-O-neohesperidoside is characterized by the following chemical and physical properties:

Property	Value	Reference
Synonyms	Rhoifolin, Camellianin B, Apigenin 5-O-neohesperidoside	[1] [2]
Molecular Formula	C ₂₇ H ₃₀ O ₁₄	[3]
Molecular Weight	578.5 g/mol	[3]
CAS Number	850630-40-9	[3]

Biological Activities and Mechanisms of Action

Preliminary research has demonstrated that **Apigenin 5-O-neohesperidoside** possesses a range of biological activities, with significant potential in anticancer and anti-inflammatory applications.[\[4\]](#)

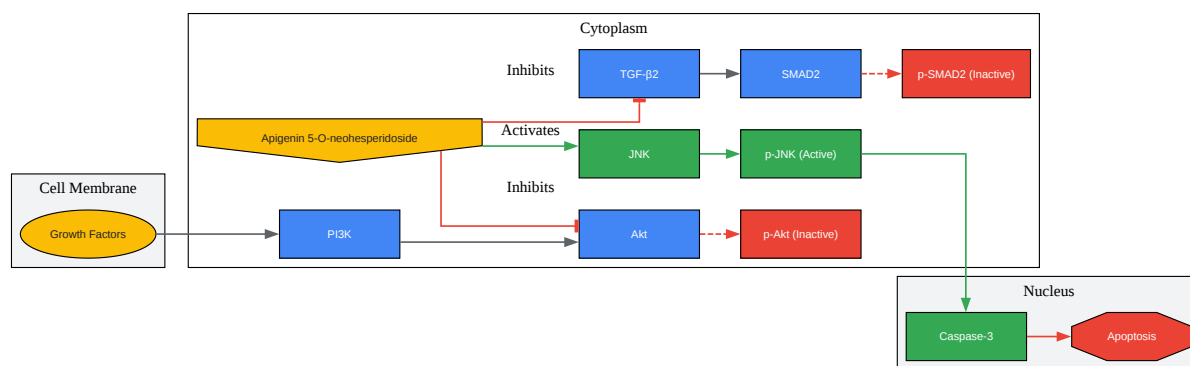
Anticancer Activity

Apigenin 5-O-neohesperidoside has exhibited cytotoxic effects against a variety of cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

Cell Line	Cancer Type	IC50 (µg/mL)	IC50 (µM)	Reference
Hep 2	Laryngeal Carcinoma	5.9	~10.2	[5]
HeLa	Cervical Carcinoma	6.2	~10.7	[5]
HepG2	Hepatocellular Carcinoma	22.6	~39.1	[5]
HCT-116	Colon Carcinoma	34.8	~60.2	[5]
MRC-5	Fetal Lung Fibroblast	44.0	~76.1	[5]
MDA-MB-231	Triple-Negative Breast Cancer	59.0	102	[3]
PANC-1	Pancreatic Cancer	>100	>172.9	[6]
ASPC-1	Pancreatic Cancer	>100	>172.9	[6]

Furthermore, studies have indicated that **Apigenin 5-O-neohesperidoside** can act synergistically with conventional chemotherapeutic agents. For instance, in combination with doxorubicin, it has shown enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. [3]

The anticancer mechanism of **Apigenin 5-O-neohesperidoside** involves the modulation of key signaling pathways. Research suggests its involvement in the Akt/JNK/caspase-3 and TGF- β 2/SMAD2 pathways, leading to the induction of apoptosis in cancer cells.[5][6][7]



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Apigenin 5-O-neohesperidoside's proposed anticancer signaling pathways.

Anti-inflammatory Activity

Apigenin 5-O-neohesperidoside has demonstrated significant anti-inflammatory properties in *in vivo* models. In a rat model of Freund's adjuvant-induced rheumatoid arthritis, oral administration of the compound led to a reduction in paw edema and a decrease in the levels of pro-inflammatory cytokines.[8][9]

Model	Dosage	Effect	Reference
Freund's Adjuvant-Induced Arthritis (Rat)	10 mg/kg	Significant improvement in paw edema and weight loss.	[8]
Freund's Adjuvant-Induced Arthritis (Rat)	20 mg/kg	Significant improvement in paw edema and weight loss; significant downregulation of TNF- α , IL-1 β , and IL-6.	[8]
Carrageenan-Induced Paw Edema (Rat)	2.5, 25, 250 mg/kg	Significant inhibition of rat paw edema.	[5]

The anti-inflammatory effects of **Apigenin 5-O-neohesperidoside** are attributed to its ability to inhibit the NF- κ B signaling pathway.[8] This inhibition leads to the downregulation of pro-inflammatory mediators.

Inhibition of the NF- κ B signaling pathway by **Apigenin 5-O-neohesperidoside**.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of **Apigenin 5-O-neohesperidoside**.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of **Apigenin 5-O-neohesperidoside** on cancer cell lines.[10]

- Cell Seeding:
 - Cancer cells are seeded in 96-well plates at a density of 1×10^4 cells/well.

- Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - A stock solution of **Apigenin 5-O-neohesperidoside** is prepared in a suitable solvent (e.g., DMSO).
 - Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
 - The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. Control wells receive medium with the vehicle only.
- Incubation:
 - The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - After the incubation period, the medium is removed.
 - 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
 - The plates are incubated for 1.5 hours at 37°C to allow for the formation of formazan crystals.
- Formazan Solubilization:
 - The MTT solution is removed, and 130 µL of DMSO is added to each well to dissolve the formazan crystals.
 - The plates are incubated for 15 minutes at 37°C with shaking on an orbital shaker.
- Absorbance Measurement:

- The absorbance is measured at a wavelength of 492 nm using a microplate reader.
- Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Western Blot Analysis

This protocol is used to analyze the effect of **Apigenin 5-O-neohesperidoside** on the expression and phosphorylation of proteins in signaling pathways.[\[5\]](#)[\[11\]](#)

- Cell Lysis:
 - Cells are treated with **Apigenin 5-O-neohesperidoside** at various concentrations and for specific durations.
 - Cells are washed with ice-cold PBS and then lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - The cell lysate is collected and centrifuged to pellet cellular debris. The supernatant containing the protein is collected.
- Protein Quantification:
 - The protein concentration of the lysate is determined using a BCA protein assay kit.
- SDS-PAGE:
 - Equal amounts of protein from each sample are mixed with Laemmli sample buffer and boiled.
 - The protein samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
- Protein Transfer:
 - The separated proteins are transferred from the gel to a PVDF membrane.
- Blocking and Antibody Incubation:

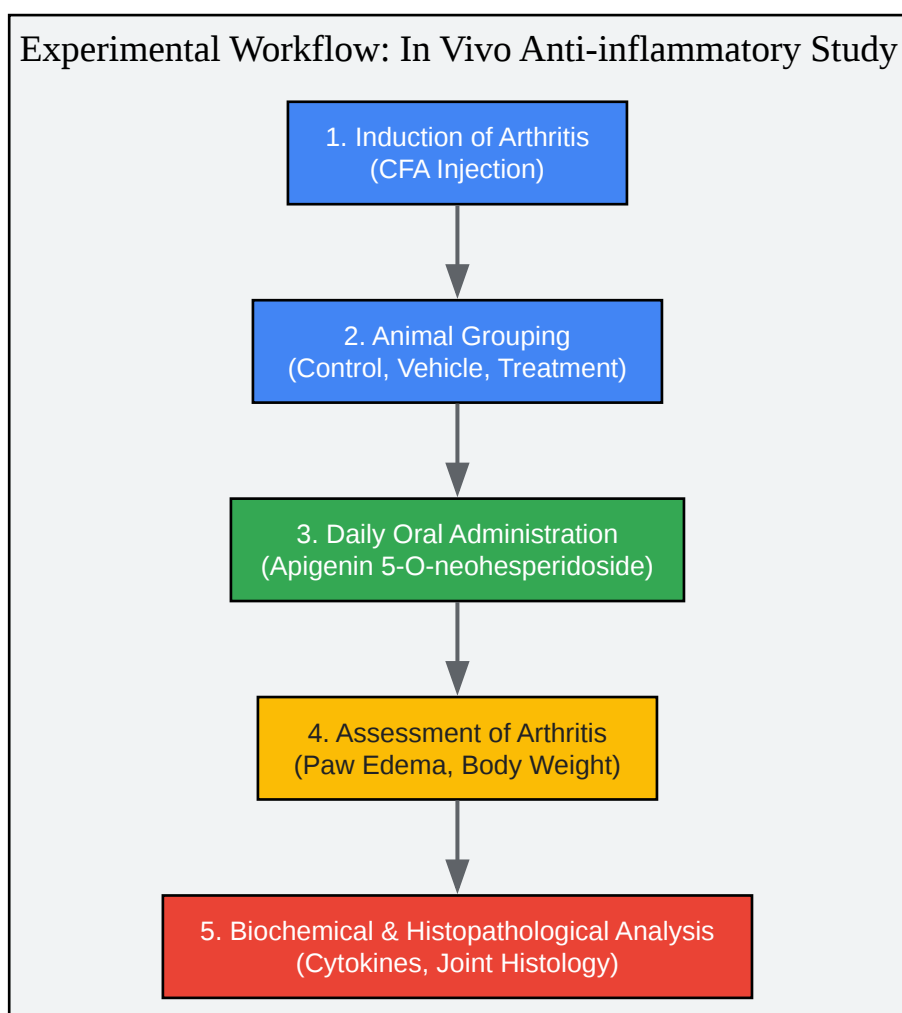
- The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-Akt, JNK, p-JNK, TGF- β 2, p-SMAD2, NF- κ B p65, p-I κ B- α) overnight at 4°C.
- The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Freund's Adjuvant-Induced Arthritis Model

This protocol is used to evaluate the anti-inflammatory effects of **Apigenin 5-O-neohesperidoside** in a rat model of rheumatoid arthritis.^{[5][8]}

- Induction of Arthritis:
 - Arthritis is induced in rats by a subcutaneous injection of 0.6 mg of Complete Freund's Adjuvant (CFA) at the base of the tail.
- Animal Grouping and Treatment:
 - Animals are randomly divided into groups: a healthy control group, a CFA-induced arthritis group (vehicle control), and treatment groups receiving different doses of **Apigenin 5-O-neohesperidoside** (e.g., 10 and 20 mg/kg, administered orally). A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
 - Treatment is administered daily for a specified period (e.g., starting from the day of CFA injection).
- Assessment of Arthritis:
 - Paw edema is measured periodically using a plethysmometer.

- Body weight is monitored throughout the experiment.
- Biochemical and Histopathological Analysis:
 - At the end of the experiment, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) using ELISA kits.
 - The joints are collected for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.



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Workflow for the in vivo Freund's Adjuvant-Induced Arthritis model.

Conclusion

The preliminary studies on **Apigenin 5-O-neohesperidoside** highlight its potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its demonstrated cytotoxic effects against various cancer cell lines and its anti-inflammatory properties in vivo, coupled with insights into its mechanisms of action involving key signaling pathways, provide a strong foundation for further research. The detailed experimental protocols provided in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the pharmacological profile of this promising natural compound. Continued investigation is warranted to fully explore its therapeutic potential and to translate these preclinical findings into clinical applications.

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